molecular formula C11H7BrClNO2 B13562391 Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate

Cat. No.: B13562391
M. Wt: 300.53 g/mol
InChI Key: OWXKZGRHKFXKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate: is a chemical compound with the molecular formula C11H7BrClNO2 . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using advanced chemical reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides or reduced forms.

Scientific Research Applications

Chemistry: Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities and materials.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine: The compound’s derivatives are explored for their potential use in medicinal chemistry. Researchers investigate its role in targeting specific biological pathways and its efficacy in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 6-Bromo-1-chloroisoquinoline
  • Methyl 1-chloroisoquinoline-4-carboxylate
  • Methyl 1-chloroisoquinoline-6-carboxylate

Comparison: Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This dual halogenation provides distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

methyl 6-bromo-1-chloroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-14-10(13)7-3-2-6(12)4-8(7)9/h2-5H,1H3

InChI Key

OWXKZGRHKFXKDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C2=C1C=C(C=C2)Br)Cl

Origin of Product

United States

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